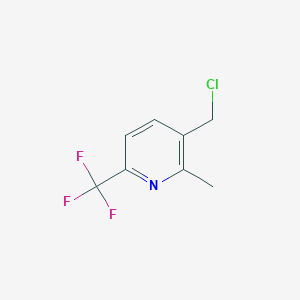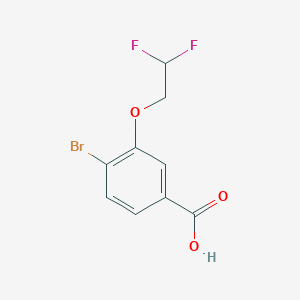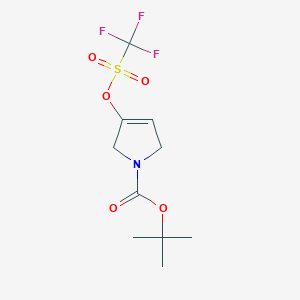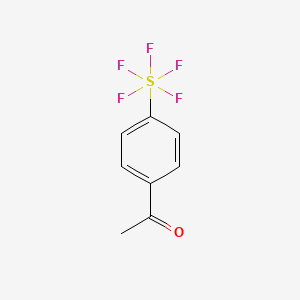
3-(クロロメチル)-2-メチル-6-(トリフルオロメチル)ピリジン
概要
説明
“3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
There are three main methods for preparing TFMP derivatives: chlorine/fluorine exchange using trichloromethylpyridine; construction of a pyridine ring from a trifluoromethyl-containing building block; or direct introduction of a trifluoromethyl group using a trifluoromethyl active species .Molecular Structure Analysis
The molecular structure of TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The synthesis of TFMP derivatives generally involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .科学的研究の応用
農薬
TFMPとその誘導体は、農薬業界で広く使用されています。 TFMP誘導体の主な用途は、作物を害虫から保護することです 。 フルアジフォップ-ブチルは、農薬市場に導入された最初のTFMP誘導体であり、それ以来、20種類以上の新しいTFMP含有農薬がISOの一般名を取得しています .
医薬品
いくつかのTFMP誘導体は、製薬業界でも使用されています。 TFMP部分を含む5つの医薬品が市場承認を取得しており、多くの候補が現在臨床試験中です .
獣医学
獣医学の分野では、TFMP部分を含む2つの獣医用製品が市場承認を取得しています .
誘導体の合成
TFMP誘導体の合成は、重要な研究分野です。 たとえば、製品は、触媒的水素分解によって3-(トリフルオロメチル)ピリジン(3-TF)に還元することができ、その後、反応器に供給して全体の生産コストを削減することができます .
害虫駆除
他のTFMP誘導体で見られるように、フッ素とピリジン構造の存在は、従来のフェニル含有殺虫剤と比較して、優れた害虫駆除特性をもたらします .
将来の用途
フッ素原子の独特の物理化学的特性とピリジン部分の独特の特性を考えると、将来、TFMPの多くの新しい用途が発見されると予想されます .
作用機序
Target of Action
Trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
Tfmp derivatives are known to undergo trifluoromethylation of carbon-centered radical intermediates . This process involves the addition of a trifluoromethyl group to a carbon-centered radical, which can significantly alter the chemical properties of the molecule.
Biochemical Pathways
It’s known that tfmp derivatives have a significant impact on various biochemical processes due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Pharmacokinetics
It’s known that the presence of a trifluoromethyl group in a molecule can significantly affect its pharmacokinetic properties .
Result of Action
It’s known that tfmp derivatives have shown higher fungicidal activity than chlorine and other derivatives .
Action Environment
The presence of a trifluoromethyl group in a molecule can significantly affect its reactivity and stability .
将来の方向性
特性
IUPAC Name |
3-(chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N/c1-5-6(4-9)2-3-7(13-5)8(10,11)12/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKHRMBSNRCFPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40733148 | |
| Record name | 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40733148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
917396-29-3 | |
| Record name | 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40733148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Diethyl imidazo[1,2-a]pyridine-3,8-dicarboxylate](/img/structure/B1397972.png)




![2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-amine](/img/structure/B1397980.png)

![tert-butyl N-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethyl]carbamate](/img/structure/B1397983.png)



